Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1356543-32-2
VCID: VC5838141
InChI: InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C=NN1C(C)C)[N+](=O)[O-]
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate

CAS No.: 1356543-32-2

Cat. No.: VC5838141

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22

* For research use only. Not for human or veterinary use.

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate - 1356543-32-2

Specification

CAS No. 1356543-32-2
Molecular Formula C9H13N3O4
Molecular Weight 227.22
IUPAC Name ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3
Standard InChI Key ODCFGBRLESQRCN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=NN1C(C)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name, ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate, reflects its substitution pattern:

  • Position 1: Isopropyl group (CH(CH3)2\text{CH}(\text{CH}_3)_2)

  • Position 4: Nitro group (NO2\text{NO}_2)

  • Position 5: Ethyl ester (COOCH2CH3\text{COOCH}_2\text{CH}_3) .

The pyrazole ring’s aromaticity is disrupted by electron-withdrawing nitro and ester groups, influencing reactivity and stability. A related isomer, ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 1356543-42-4), differs in ester positioning but shares similar synthetic utility.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC9H13N3O4\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4
Molecular Weight227.22 g/mol
CAS Number1356543-32-2
Storage ConditionsTightly closed, ventilated area

Spectroscopic and Computational Data

Though experimental spectra for this specific compound are unavailable, analogous pyrazole derivatives exhibit characteristic infrared (IR) peaks for nitro (1520cm1\sim 1520 \, \text{cm}^{-1}) and ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}) groups . Predicted collision cross sections (CCS) for related ions, such as [M+H]+[\text{M}+\text{H}]^+ at 186.05094 m/z (CCS 134.8 Ų), suggest utility in mass spectrometry workflows .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The nitro group facilitates reduction to amines, enabling access to amino-pyrazole derivatives—key intermediates in drug discovery . The ester moiety is susceptible to hydrolysis, yielding carboxylic acids for further conjugation .

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves; wash skin immediately .
Eye DamageH319Use safety goggles; rinse eyes for 15 minutes .
Respiratory RiskH335Use fume hoods or respirators in poorly ventilated areas .

Environmental and Disposal Considerations

Ecotoxicity data remain unreported, but prudent disposal via approved waste facilities is mandated to prevent groundwater contamination .

Applications in Research and Development

Pharmaceutical Intermediates

Pyrazole derivatives are pivotal in synthesizing kinase inhibitors, antiviral agents, and PDE5 inhibitors (e.g., sildenafil) . The nitro and ester groups in ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate serve as handles for further functionalization, enabling diversity-oriented synthesis.

Material Science

Nitroaromatic compounds are explored as precursors for energetic materials and corrosion inhibitors, though specific studies on this compound are lacking .

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